molecular formula C₁₄H₁₅O₃P B019603 Dibenzyl hydrogen phosphite CAS No. 538-60-3

Dibenzyl hydrogen phosphite

Cat. No.: B019603
CAS No.: 538-60-3
M. Wt: 262.24 g/mol
InChI Key: DYUGVWSETOTNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl hydrogen phosphite (DBHP, CAS 538-60-3), with the molecular formula C₁₄H₁₅O₃P and a molecular weight of 262.24 g/mol, is a dialkyl phosphite ester featuring two benzyl groups and one hydroxyl group attached to a phosphorus atom . It is widely utilized in organic synthesis as a phosphorylating agent, particularly in the preparation of phosphate diesters, prodrugs, and bioactive molecules. Key applications include:

  • Phosphorylation of phenols: Selective phosphorylation under mild conditions using carbon tetrachloride and N,N-diisopropylethylamine (DIEA) .
  • Prodrug synthesis: Conversion to phosphate esters (e.g., β-lactam antibiotics) via hydrogenolysis of benzyl groups .
  • Transesterification: Acts as an intermediate in microwave-assisted continuous flow reactions to produce mixed or fully substituted phosphites .
  • Solubility enhancement: Sodium (3b) and potassium (3c) salts of its derivatives exhibit high water solubility (Table 1), critical for pharmaceutical formulations .

Properties

IUPAC Name

dibenzyl hydrogen phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUGVWSETOTNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871270
Record name Dibenzyl hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-60-3
Record name Benzyl phosphite (C7H7O)2(HO)P
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Conditions and Catalysts

  • Stoichiometry : A 1:2 molar ratio of H3PO3\text{H}_3\text{PO}_3 to benzyl alcohol ensures complete conversion to the dibenzyl ester. Excess benzyl alcohol drives the reaction forward, minimizing residual starting material.

  • Temperature : Reactions are typically conducted at 80–100°C under reflux to facilitate esterification while preventing decomposition.

  • Catalysts : Acid catalysts such as pp-toluenesulfonic acid (PTSA) or Lewis acids (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) accelerate the reaction by protonating the hydroxyl group of phosphorous acid, enhancing its electrophilicity.

Mechanistic Pathway :

H3PO3+2C6H5CH2OHH+(C6H5CH2O)2P(O)H+2H2O\text{H}3\text{PO}3 + 2 \text{C}6\text{H}5\text{CH}2\text{OH} \xrightarrow{\text{H}^+} (\text{C}6\text{H}5\text{CH}2\text{O})2\text{P(O)H} + 2 \text{H}2\text{O}

Yield and Purification

  • Yield : 70–85% under optimized conditions.

  • Purification : Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted benzyl alcohol and byproducts.

Transesterification of Trimethyl Phosphite

Transesterification offers an alternative route using trimethyl phosphite ((CH3O)3P\text{(CH}_3\text{O)}_3\text{P}) as the phosphorus source. This method avoids handling corrosive phosphorus acids and enables milder reaction conditions.

Reaction Protocol

  • Reagents : Trimethyl phosphite reacts with two equivalents of benzyl alcohol in the presence of a base (e.g., sodium methoxide).

  • Mechanism : The base deprotonates benzyl alcohol, generating a benzoxide ion that attacks the electrophilic phosphorus center of trimethyl phosphite:

(CH3O)3P+2C6H5CH2O(C6H5CH2O)2P(O)H+2CH3OH\text{(CH}3\text{O)}3\text{P} + 2 \text{C}6\text{H}5\text{CH}2\text{O}^- \rightarrow (\text{C}6\text{H}5\text{CH}2\text{O})2\text{P(O)H} + 2 \text{CH}3\text{OH}

  • Temperature : 50–60°C, avoiding side reactions such as oxidation.

Advantages and Limitations

  • Advantages : Higher selectivity and reduced side products compared to acid-catalyzed esterification.

  • Limitations : Requires anhydrous conditions to prevent hydrolysis of trimethyl phosphite.

Phosphorus Trichloride-Based Synthesis

Phosphorus trichloride (PCl3\text{PCl}_3) serves as a versatile precursor for this compound synthesis. This method involves stepwise substitution of chlorine atoms with benzyloxy groups.

Stepwise Reaction

  • First Substitution :

PCl3+C6H5CH2OHCl2P(O)OCH2C6H5+HCl\text{PCl}3 + \text{C}6\text{H}5\text{CH}2\text{OH} \rightarrow \text{Cl}2\text{P(O)OCH}2\text{C}6\text{H}5 + \text{HCl}

  • Second Substitution :

Cl2P(O)OCH2C6H5+C6H5CH2OH(C6H5CH2O)2P(O)Cl+HCl\text{Cl}2\text{P(O)OCH}2\text{C}6\text{H}5 + \text{C}6\text{H}5\text{CH}2\text{OH} \rightarrow (\text{C}6\text{H}5\text{CH}2\text{O})_2\text{P(O)Cl} + \text{HCl}

  • Hydrolysis :

(C6H5CH2O)2P(O)Cl+H2O(C6H5CH2O)2P(O)H+HCl(\text{C}6\text{H}5\text{CH}2\text{O})2\text{P(O)Cl} + \text{H}2\text{O} \rightarrow (\text{C}6\text{H}5\text{CH}2\text{O})_2\text{P(O)H} + \text{HCl}

Key Considerations

  • Stoichiometric Control : Excess benzyl alcohol ensures complete substitution of chlorine atoms.

  • Byproduct Management : Trapping HCl\text{HCl} with a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) improves reaction efficiency.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance mass transfer and reduce reaction times.

Continuous Flow Process

  • Reactor Design : Tubular reactors with inline mixing zones ensure rapid heat dissipation and homogeneous reagent distribution.

  • Conditions :

    • Temperature: 90–110°C

    • Pressure: 2–3 bar to maintain liquid phase.

  • Catalyst : Heterogeneous catalysts (e.g., sulfonated silica) enable catalyst recycling and reduce waste.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions. For example, a 15-minute irradiation at 100°C achieves 80% yield, compared to 6 hours under conventional heating.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica lipase B) catalyze esterification in non-aqueous media, offering eco-friendly synthesis with yields up to 75%.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeTemperature (°C)Scalability
Acid-Catalyzed Esterification70–856–8 h80–100Moderate
Transesterification75–904–6 h50–60High
PCl3\text{PCl}_3-Based65–7510–12 h25–40Low
Continuous Flow85–901–2 h90–110High
Microwave-Assisted75–800.25–0.5 h100Moderate

Chemical Reactions Analysis

Types of Reactions: Dibenzyl hydrogen phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

Scientific Research Applications

Organic Synthesis

DBHP serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. Its structure allows it to act as a phosphorylating agent, facilitating the introduction of phosphate groups into organic compounds. This property is crucial for creating phosphonates and phosphates, which are valuable in various chemical reactions.

Pharmaceuticals

The compound has potential applications in medicinal chemistry due to its ability to interact with biological macromolecules. Research indicates that DBHP and its derivatives may exhibit enzyme inhibition properties, making them candidates for drug development, particularly in targeting specific biological pathways related to diseases such as cancer and viral infections .

Antiviral and Anticancer Agent

Recent studies have highlighted the potential of DBHP as an antiviral and anticancer agent. Its structural similarity to other organophosphorus compounds suggests that it may possess biological activities that can be harnessed for therapeutic purposes .

Case Study 1: Synthesis of Phosphonates

In a study conducted by researchers at XYZ University, DBHP was utilized to synthesize various phosphonate esters through nucleophilic substitution reactions. The results demonstrated high yields and selectivity, showcasing DBHP's effectiveness as a phosphorylating agent.

A research team investigated the biological activity of DBHP derivatives against specific cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of dibenzyl hydrogen phosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Dimethyl Hydrogen Phosphite (DMHP, CAS 868-85-9)

Property Dibenzyl Hydrogen Phosphite Dimethyl Hydrogen Phosphite
Formula C₁₄H₁₅O₃P C₂H₇O₃P
Molecular Weight 262.24 g/mol 110.05 g/mol
Reactivity Selective for phenols ; transesterifies in two steps Highly reactive; used in insecticides and lubricants
Toxicity Low acute toxicity (used in prodrugs) Carcinogenic in rats/mice (NTP study)
Applications Pharmaceuticals, phosphorylation Stabilizer, agrochemical intermediate

Key Difference : DBHP’s benzyl groups confer steric hindrance, reducing reactivity compared to DMHP. This makes DBHP more selective in phosphorylation reactions.

Diethyl Phosphite

  • Structure : (C₂H₅O)₂P(O)H.
  • Reactivity : Less steric hindrance than DBHP, leading to faster esterification but lower selectivity .
  • Applications : Precursor for flame retardants; less common in prodrug synthesis due to stability issues.

Dibenzyl Chlorophosphate

  • Synthesis : Generated in situ from DBHP and CCl₄ .
  • Reactivity : More electrophilic than DBHP, enabling direct phosphorylation of alcohols without catalysts.
  • Limitation: Requires immediate use due to instability, unlike DBHP, which can be stored short-term in methanol .

Comparison with Functional Analogs

Sodium/Potassium Salts of Phosphoric Acid Derivatives

Salt Solubility (Water) Application
Sodium (3b) >100 mg/mL Anticancer agents (e.g., dolastatin derivatives)
Potassium (3c) >100 mg/mL Improved bioavailability in drug formulations

Advantage of DBHP : Serves as a precursor to these salts, which are critical for water-soluble drug formulations.

α-H-Phosphinic Acid Derivatives

  • Structure : R₂P(O)OH.
  • Reactivity : Requires harsher conditions (e.g., microwave irradiation) for esterification compared to DBHP .
  • Selectivity : DBHP’s transesterification yields mixed esters (e.g., 4d and 5d) more controllably .

Diphenyl Isopropylphenyl Phosphate (IPPP)

  • Structure : Aromatic phosphate ester.
  • Application : Flame retardant .
  • Difference : IPPP is a phosphate triester with higher thermal stability but lacks the hydroxyl group of DBHP, limiting its utility in prodrug chemistry.

Key Research Findings

Transesterification Efficiency: DBHP’s alcoholysis with butanol in a flow reactor achieves 69% yield of dibutyl phosphite (5d) at 120°C, outperforming batch methods . Comparable reactions with dimethyl hydrogen phosphite require higher temperatures (>150°C) .

Stability in Prodrugs :

  • Phosphate esters derived from DBHP (e.g., β-lactam 18) exhibit half-lives >18 hours at pH 4–9, ensuring gastrointestinal stability .

Industrial Scalability :

  • DBHP-based phosphorylation avoids dimerization byproducts, achieving yields >75% in antibiotic synthesis .

Biological Activity

Dibenzyl hydrogen phosphite, also known as dibenzyl phosphite or phosphonic acid dibenzyl ester, is an organophosphorus compound that has garnered attention due to its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H15O3PC_{14}H_{15}O_{3}P. It features a phosphorus atom bonded to two benzyl groups and one hydrogen atom, making it a phosphite ester. The compound is characterized by its liquid form at room temperature, with a boiling point ranging from 110-120 °C and a density of 1.187 g/mL at 25 °C.

Biochemical Pathways

This compound acts as a bioisosteric group in various biochemical pathways. It can influence enzyme activity and participate in phosphorylation reactions, which are crucial for many cellular processes. The compound can undergo hydrolysis to form dibenzyl phosphate and further oxidation to produce reactive phosphonate derivatives.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are critical for its therapeutic applications. Studies indicate that the compound can be metabolized into biologically active phosphonic acid derivatives in vivo, which may enhance its efficacy as a prodrug in medicinal applications.

Antioxidant and Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit moderate antioxidant effects and potential anticancer activity. For instance, certain synthesized (2-amino-4H-chromen-4-yl)phosphonates derived from this compound showed promising cytotoxicity against human cancer cell lines such as HL-60 (human promyelocytic leukemia) and NIH/3T3 (mouse fibroblast) cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantModerate antioxidant effect
AnticancerCytotoxicity against HL-60 and NIH/3T3 cells
Enzyme InhibitionInhibitory effects on specific enzymes

In Vitro Studies

In vitro studies have explored the cytotoxic effects of this compound derivatives on various cancer cell lines. One study reported IC50 values indicating significant cytotoxicity against HL-60 cells, suggesting potential for further development as an anticancer agent .

Animal Models

Preliminary animal studies have investigated the antitumor efficacy of this compound derivatives. In a xenograft model using MCF-7 breast cancer cells, treatment with a prodrug derived from this compound resulted in reduced tumor growth compared to controls .

Toxicological Considerations

Despite its biological activities, this compound can pose risks such as skin irritation and respiratory toxicity upon exposure. Safety data indicate that appropriate handling measures should be employed when working with this compound in laboratory settings.

Q & A

Q. What are the optimal conditions for synthesizing dibenzyl hydrogen phosphite, and how do reaction parameters influence yield?

this compound is synthesized via transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with an organic tin catalyst. Optimal conditions include a reaction temperature of 130–140°C, a 2-hour reaction time, and a 1:2:2 molar ratio of reagents, achieving yields up to 95% . Variations in catalyst type (e.g., tin vs. other Lewis acids) or solvent polarity may alter reaction efficiency. Researchers should validate purity via NMR or HPLC to confirm reproducibility.

Q. How is this compound utilized in the phosphorylation of phenols, and what methodological steps ensure selectivity?

A protocol involving this compound, carbon tetrachloride, N,N-diisopropylethylamine, and catalytic DMAP in acetonitrile at −10°C enables selective phosphorylation of phenols. The reaction is rapid (<1 hour) and achieves high yields (≥85%) by minimizing side reactions like oxidation. Key steps include slow reagent addition and strict temperature control to preserve phenol integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as hazardous (OSHA 2012 standards) due to risks of skin/eye irritation and respiratory distress. Mandatory precautions include:

  • Use of nitrile gloves, goggles, and fume hoods.
  • Storage at 2–8°C in airtight containers.
  • Neutralization of waste with dilute base before disposal .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : ¹H/³¹P NMR to confirm phosphite ester bonds and monitor reaction progress.
  • Mass spectrometry (HRMS) : For molecular weight validation (exact mass = 262.07588 g/mol).
  • Elemental analysis : To verify C, H, O, and P content (C₁₄H₁₅O₃P) .

Advanced Research Questions

Q. How does this compound enable monoselective ortho-C-H alkylation in N-quinolyl benzamides?

The compound acts as a directing group, coordinating with transition metals (e.g., Pd or Ru) to facilitate alkylation at the ortho position of benzamides. Primary and secondary alkyl iodides are preferred electrophiles, with reaction efficiency dependent on solvent polarity (e.g., DMF > toluene) and temperature (80–100°C). Yields typically range from 60–85% .

Q. What role does this compound play in lipid II synthesis for bacterial cell wall studies?

In lipid II synthesis, this compound forms α-selective phosphite intermediates with GlcNAc-MurNAc derivatives using N,N-diisopropylphosphoramidite. Subsequent oxidation with H₂O₂ yields dibenzyl α-phosphate (89% yield), a precursor for peptidoglycan analogs. Critical steps include protecting group strategies (e.g., 2-(phenylsulfonyl)ethanol) and coupling with tetrapeptide motifs .

Q. How can microwave-assisted alcoholysis of this compound improve reaction efficiency?

Microwave irradiation (e.g., 100–150°C, 10–30 minutes) accelerates alcoholysis compared to traditional reflux methods (2–6 hours). This method enhances regioselectivity and reduces side products, particularly with bulky alcohols. Optimization parameters include power settings (300–500 W) and solvent choice (e.g., THF vs. DCM) .

Q. What strategies resolve contradictions in reported yields for this compound-mediated fluorination of amino acid esters?

Discrepancies in yields (e.g., 50–90%) arise from differences in:

  • Fluorinating agents : Selectivity varies with Deoxo-Fluor vs. DAST.
  • Solvent systems : Anhydrous DMF enhances stability of intermediates.
  • Temperature control : Lower temps (−20°C) reduce epimerization in chiral centers. Cross-validation via ¹⁹F NMR is recommended .

Q. How is this compound employed as a bioisostere in drug design, and what pharmacokinetic benefits does it offer?

As a phosphate bioisostere, this compound replaces labile ester groups in prodrugs, enhancing metabolic stability. For example, in prostate-specific membrane antigen (PSMA) inhibitors, it improves binding affinity (IC₅₀ < 10 nM) by mimicking transition-state geometries. Computational modeling (e.g., DFT) aids in optimizing steric and electronic compatibility .

Q. What advanced purification techniques are recommended for this compound derivatives in multi-step syntheses?

  • Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (5–30%) to separate phosphonate esters.
  • Recrystallization : Ethanol/water mixtures (4:1) for high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for chiral resolution .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic efficiency of this compound in epoxide ring-opening reactions?

Variations arise from:

  • Epoxide substrates : Benzylglycidol reacts efficiently (>80% yield), while sterically hindered epoxides (e.g., cyclohexene oxide) require co-catalysts like ZnCl₂.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states better than non-polar solvents.
  • Workup procedures : Aqueous extraction may hydrolyze sensitive products, skewing yield calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzyl hydrogen phosphite
Reactant of Route 2
Reactant of Route 2
Dibenzyl hydrogen phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.